

DDO3711: Application Notes and Protocols for Non-Small Cell Lung Cancer Research

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Compound of Interest

Compound Name: DDO3711

Cat. No.: B15611061

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Introduction

DDO3711 is a novel small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. **DDO3711** operates through a unique mechanism as a Phosphatase Recruitment Chimera (PHORC). It is designed by conjugating a small molecule ASK1 inhibitor with a Protein Phosphatase 5 (PP5) activator via a chemical linker. This bifunctional molecule induces the formation of a ternary complex between ASK1, **DDO3711**, and PP5, leading to the specific dephosphorylation of ASK1 at Threonine 838 (p-ASK1T838) and subsequent inactivation of the kinase.

The ASK1 signaling pathway is a critical mediator of cellular stress responses, including oxidative stress, endoplasmic reticulum stress, and inflammatory signals. Dysregulation of the ASK1 pathway has been implicated in the pathogenesis of various diseases, including cancer. In the context of non-small cell lung cancer (NSCLC), the ASK1 pathway is known to be involved in promoting cell proliferation, survival, and resistance to therapy. Therefore, the targeted inhibition of ASK1 presents a promising therapeutic strategy for NSCLC.

These application notes provide a comprehensive overview of the preclinical data for **DDO3711**, primarily derived from studies in gastric cancer models, and offer a rationale and detailed protocols for its investigation in NSCLC research.

Quantitative Data Summary

The following tables summarize the key quantitative data for **DDO3711** from preclinical studies.

Table 1: In Vitro Activity of **DDO3711**

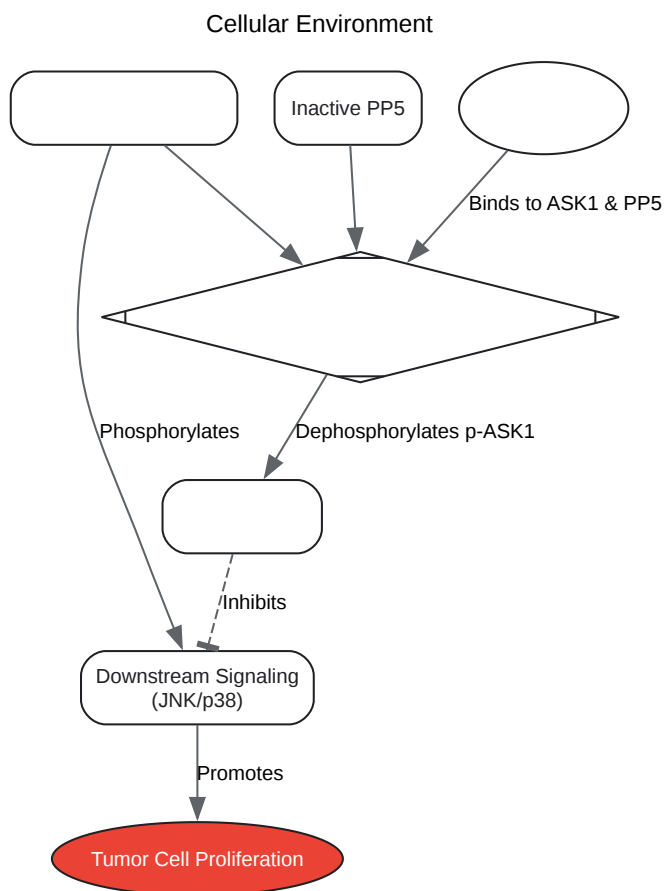
Parameter	Cell Line	Value	Reference
IC50 (ASK1 Inhibition)	-	164.1 nM	[1]
IC50 (ASK2 Inhibition)	-	>20 µM	[1]
Anti-proliferative Activity (IC50)	MKN45 (Gastric Cancer)	0.5 µM	[1]
Anti-proliferative Activity (IC50)	GES-1 (Normal Gastric Epithelial)	No effect	[1]
Anti-proliferative Activity (IC50)	HGC-27 (Gastric Cancer)	No effect	[1]

Table 2: In Vivo Efficacy of **DDO3711** in Xenograft Model

Animal Model	Treatment	Dosage	Tumor Growth Inhibition	Reference
MKN45 Xenograft (Mouse)	DDO3711	20 mg/kg (IP, daily)	Significant	[1]
MKN45 Xenograft (Mouse)	DDO3711	40 mg/kg (IP, daily)	Dose-dependent, significant	[1]

Signaling Pathways and Experimental Workflows

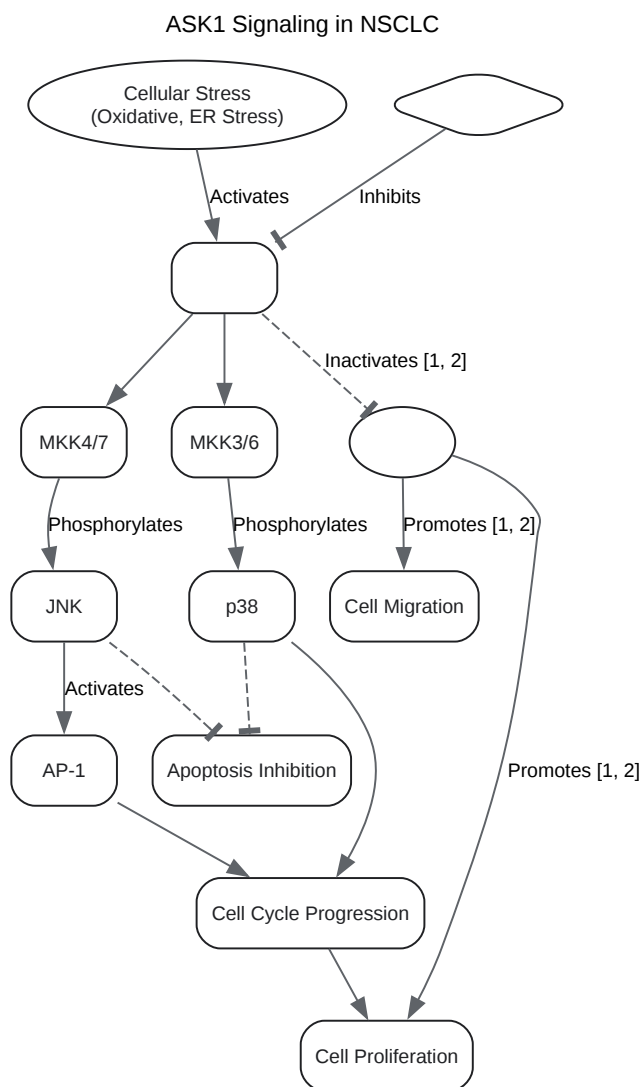
DDO3711 Mechanism of Action



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Caption: Mechanism of **DDO3711** as a PHORC to inactivate ASK1.

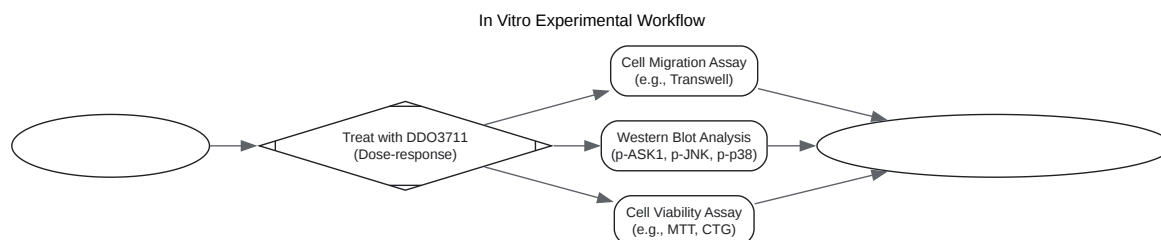
Proposed ASK1 Signaling in NSCLC



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Caption: Proposed role of the ASK1 signaling pathway in NSCLC.[1][2]

Experimental Workflow: In Vitro Evaluation of DDO3711



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References

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- 2. ASK1 inhibits proliferation and migration of lung cancer cells via inactivating TAZ - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111061/)]
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